molecular formula C15H16N2OS B5764516 1-Benzyl-3-(2-methoxyphenyl)thiourea

1-Benzyl-3-(2-methoxyphenyl)thiourea

Cat. No.: B5764516
M. Wt: 272.4 g/mol
InChI Key: XRUPTSSFXPQPKG-UHFFFAOYSA-N
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Description

The thiourea (B124793) moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, serves as a versatile building block in organic synthesis. Its unique electronic and structural features allow for a wide range of chemical modifications, leading to a diverse library of derivatives with varied applications.

The thiourea scaffold is a privileged structure in medicinal chemistry and materials science due to its ability to form stable complexes with metal ions and engage in hydrogen bonding interactions. This has led to the development of thiourea derivatives with a broad spectrum of biological activities. These derivatives have been extensively investigated for their potential as antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory agents. nih.gov The presence of the thiocarbonyl group is crucial for many of these biological functions.

In the realm of materials science, thiourea derivatives are utilized as corrosion inhibitors, with the sulfur and nitrogen atoms acting as adsorption centers on metal surfaces. researchgate.net Furthermore, their coordination properties are exploited in the development of sensors and catalysts. The structural versatility of the thiourea core allows for the fine-tuning of electronic and steric properties, enabling the rational design of molecules for specific applications.

The academic interest in 1-Benzyl-3-(2-methoxyphenyl)thiourea stems from the unique combination of its constituent functional groups, each known to contribute to specific chemical and biological properties. The investigation of this particular compound is driven by the following scientific considerations:

Anticipated Biological Activity: The benzyl (B1604629) group is a common substituent in pharmacologically active compounds, often contributing to lipophilicity and interactions with biological targets. The methoxyphenyl group, particularly the ortho-substitution pattern, can influence the conformational flexibility of the molecule and its hydrogen-bonding capabilities. The combination of these moieties on a thiourea scaffold suggests a high potential for biological activity, possibly in the realms of anticancer or antimicrobial applications, which are common for this class of compounds. nih.gov

Coordination Chemistry and Metal Sequestration: The presence of nitrogen and sulfur atoms in the thiourea backbone, along with the oxygen atom of the methoxy (B1213986) group, provides multiple potential coordination sites for metal ions. This makes this compound an interesting ligand for the study of coordination complexes, which may have applications in catalysis, sensing, or as therapeutic agents themselves. Research on similar structures, such as 3-Benzoyl-1-(2-methoxyphenyl)thiourea, highlights the versatile ligating ability of such molecules.

Potential as an Antioxidant: A patent related to 3-methoxybenzyl thiourea derivatives has indicated their potential use as antioxidants. google.com The methoxy group on the phenyl ring in this compound could potentially contribute to radical scavenging activity, providing a rationale for its investigation in this capacity.

Synthetic Accessibility and Structural Elucidation: The synthesis of N,N'-disubstituted thioureas is generally straightforward, allowing for the efficient production of the target molecule for further study. The well-defined structure of this compound also makes it an excellent candidate for crystallographic and spectroscopic studies to understand the influence of its substituents on the solid-state packing and conformational properties of the thiourea scaffold.

While detailed research findings on this compound are not extensively documented in publicly available literature, the foundational knowledge of thiourea chemistry and the known properties of its constituent parts provide a strong impetus for its academic investigation. The following sections will present hypothetical data based on the expected properties of this compound class to illustrate the nature of such research.

Detailed Research Findings (Hypothetical Data)

To illustrate the type of data generated in the academic investigation of a novel compound like this compound, the following tables present hypothetical research findings.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₆N₂OS
Molecular Weight272.37 g/mol
AppearanceWhite crystalline solid
Melting Point135-137 °C
SolubilitySoluble in DMSO, acetone (B3395972); sparingly soluble in ethanol (B145695); insoluble in water

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 9.85 (s, 1H, NH), 8.15 (t, J = 5.6 Hz, 1H, NH), 7.50-6.90 (m, 9H, Ar-H), 4.80 (d, J = 5.6 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 181.5 (C=S), 152.0, 138.5, 131.0, 129.0, 128.5, 127.8, 127.5, 121.0, 111.5, 56.0 (OCH₃), 48.0 (CH₂)
FT-IR (KBr, cm⁻¹)3250 (N-H stretch), 3050 (Ar C-H stretch), 1540 (C=S stretch), 1240 (C-O stretch)
Mass Spectrometry (ESI+)m/z 273.10 [M+H]⁺, 295.08 [M+Na]⁺

Table 3: Hypothetical Biological Activity Screening

AssayTargetResult (IC₅₀ / MIC)
AnticancerMCF-7 (Breast Cancer Cell Line)15.5 µM
AnticancerA549 (Lung Cancer Cell Line)22.8 µM
AntibacterialStaphylococcus aureus64 µg/mL
AntibacterialEscherichia coli>128 µg/mL
AntioxidantDPPH Radical Scavenging45.2 µM

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-18-14-10-6-5-9-13(14)17-15(19)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPTSSFXPQPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 1 Benzyl 3 2 Methoxyphenyl Thiourea and Its Analogues

General Synthetic Routes for N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas is a well-established area of organic chemistry, with several reliable methods available. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and exhibit a range of biological activities. tandfonline.comresearchgate.net

The most common and direct method for preparing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. researchgate.netnih.gov This reaction, often referred to as a "click" reaction, involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The process is generally characterized by high yields, mild reaction conditions, and a broad substrate scope, making it highly versatile for creating diverse thiourea (B124793) derivatives. researchgate.netresearchgate.net The reaction is typically performed in a solvent like ethanol (B145695) or acetone (B3395972) at room temperature. evitachem.com For the synthesis of 1-benzyl-3-(2-methoxyphenyl)thiourea, this would involve reacting 2-methoxyphenyl isothiocyanate with benzylamine.

Recent advancements in this area focus on greener and more efficient protocols. For instance, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes. researchgate.net Additionally, solvent-free methods, such as manual grinding or automated ball milling, have been successfully employed, often resulting in quantitative yields. nih.gov "On-water" synthesis, where the reaction is carried out in an aqueous medium, has also been developed as a sustainable and chemoselective alternative, avoiding the use of volatile organic compounds. organic-chemistry.org

The general scheme for this two-step, one-pot synthesis is as follows:

R-COCl + KSCN → R-CONCS + KCl rsc.org

R-CONCS + R'-NH₂ → R-CO-NH-C(S)-NH-R' nih.gov

This method has been optimized using phase-transfer catalysts, which can significantly improve the yield of the acyl isothiocyanate. nih.gov If the N-acylthiourea is not the final desired product, the acyl group can be removed in a subsequent step. For example, debenzoylation of N-benzoylthioureas can be achieved using hydrazine (B178648) hydrate (B1144303) under solvent-free conditions to yield the corresponding thiourea. researchgate.net

Several other innovative methods for synthesizing N,N'-disubstituted thioureas have been developed to address the limitations of traditional routes, such as the use of toxic reagents or harsh conditions. nih.govjoac.info

From Carbon Disulfide and Amines: Symmetrical and unsymmetrical thioureas can be synthesized by reacting amines with carbon disulfide. nih.govorganic-chemistry.orgresearchgate.net This method can proceed through a dithiocarbamate (B8719985) intermediate which is then desulfurized in situ to form an isothiocyanate that reacts with another amine molecule. nih.gov Green chemistry approaches have utilized this reaction in aqueous media without a catalyst. researchgate.net

From Isocyanides: A completely atom-economic reaction involves the efficient synthesis of thioureas from isocyanides, amines, and elemental sulfur at nearly ambient temperatures. organic-chemistry.org

Mechanochemical Synthesis: As an extension of solvent-free methods, mechanochemical synthesis using ball milling has proven effective for the quantitative synthesis of thioureas, ureas, and guanidines without the need for bulk solvents. nih.gov This technique is efficient and can sometimes lead to the discovery of reactivity patterns that differ from solution-based chemistry. nih.gov

From N-thiocarbamoyl benzotriazoles: N-thiocarbamoyl benzotriazoles, which can be synthesized mechanochemically, serve as stable, solid synthetic equivalents of isothiocyanates. nih.gov They can be reacted with amines to produce symmetrical or unsymmetrical thioureas in high yields. nih.gov

Optimized Synthesis of this compound

The most direct and optimized synthesis of this compound involves the reaction of 2-methoxyphenyl isothiocyanate with benzylamine. This one-pot reaction is highly efficient and proceeds under mild conditions, often at room temperature in a suitable solvent such as ethanol. researchgate.net The product typically precipitates from the reaction mixture and can be isolated in high purity by simple filtration and washing.

An analogous procedure for a similar compound, 1-benzyl-3-(2-ethoxyphenyl)thiourea, involves dissolving 2-ethoxyaniline in a solvent like ethanol or acetone, followed by the slow addition of benzyl (B1604629) isothiocyanate. evitachem.com The mixture may be heated to facilitate the reaction, and the product precipitates upon cooling, which can then be purified by recrystallization. evitachem.com Given the structural similarity, a similar protocol would be effective for the synthesis of the methoxy (B1213986) analogue.

ParameterRecommended Condition
Reactant A 2-Methoxyphenyl isothiocyanate
Reactant B Benzylamine
Stoichiometry ~1:1 molar ratio
Solvent Ethanol or Acetone
Temperature Room temperature to reflux
Reaction Time Typically a few hours
Work-up Cooling, filtration of precipitate
Purification Recrystallization from a suitable solvent

Table 1: Optimized Synthesis Parameters for this compound

Strategies for Structural Derivatization and Analogue Preparation

The preparation of analogues of this compound is readily achievable due to the versatility of the synthetic methods described, particularly the isothiocyanate-amine coupling reaction. researchgate.netbohrium.com This allows for systematic structural modifications to explore structure-activity relationships for various biological or chemical applications.

Varying the Amine Component: A diverse library of analogues can be created by reacting 2-methoxyphenyl isothiocyanate with a range of primary and secondary amines. This includes using substituted benzylamines to introduce different functional groups on the benzyl ring, or employing various aliphatic and other aromatic amines to alter the steric and electronic properties of this part of the molecule.

Varying the Isothiocyanate Component: The 2-methoxyphenyl moiety can be systematically altered by using different substituted phenyl isothiocyanates in the reaction with benzylamine. This allows for the investigation of how different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring influence the properties of the resulting thiourea.

Combinatorial Approach: A combinatorial chemistry approach, reacting a matrix of different isothiocyanates with a library of amines, can be used to rapidly generate a large number of analogues for high-throughput screening. bohrium.com

Modification TargetExample IsothiocyanateExample Amine
Benzyl Ring Substitution 2-Methoxyphenyl isothiocyanate4-Chlorobenzylamine
Phenyl Ring Substitution 4-Chlorophenyl isothiocyanateBenzylamine
Aliphatic Analogue 2-Methoxyphenyl isothiocyanateCyclohexylamine
Heterocyclic Analogue 2-Methoxyphenyl isothiocyanate2-Aminopyridine

Table 2: Strategies for the Preparation of Analogues

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 3 2 Methoxyphenyl Thiourea

Comprehensive Spectroscopic Analyses

Detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of a synthesized compound. This involves a combination of techniques to probe the electronic and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A ¹H NMR spectrum for 1-Benzyl-3-(2-methoxyphenyl)thiourea would be expected to show distinct signals for the protons of the benzyl (B1604629) group (both the methylene (B1212753) bridge and the phenyl ring), the protons of the 2-methoxyphenyl ring, the methoxy (B1213986) group protons, and the two N-H protons of the thiourea (B124793) linkage. The chemical shifts, integration values, and splitting patterns would confirm the connectivity of these fragments.

¹³C NMR: A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms, including the characteristic C=S carbon of the thiourea group, the carbons of the two aromatic rings, the methylene carbon of the benzyl group, and the methoxy carbon.

However, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For this compound, key vibrational bands would be expected for:

N-H stretching: Typically appearing in the region of 3100-3400 cm⁻¹.

Aromatic C-H stretching: Occurring just above 3000 cm⁻¹.

Aliphatic C-H stretching: (from the benzyl CH₂ group) Occurring just below 3000 cm⁻¹.

C=S (thione) stretching: A key indicator for the thiourea group, typically found in the range of 1200-1300 cm⁻¹.

C-N stretching: Vibrations associated with the thiourea backbone.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching: (from the methoxy group) Strong bands typically around 1020-1250 cm⁻¹.

No specific experimental IR spectrum or table of vibrational frequencies for this compound was found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the thiourea chromophore.

Specific experimental UV-Vis absorption data for this compound is not documented in the searched sources.

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing exact bond lengths, bond angles, and conformational details.

Determination of Molecular Conformation and Geometry

A successful crystallographic analysis of this compound would reveal:

The precise bond lengths and angles of the thiourea core and the benzyl and 2-methoxyphenyl substituents.

The planarity or torsion angles within the molecule, particularly the rotational arrangement (conformation) around the C-N bonds of the thiourea moiety.

The dihedral angles between the planes of the two aromatic rings.

No published crystal structure or associated crystallographic data (e.g., unit cell parameters, bond lengths, or angles) for this compound is available in the searched literature.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Understanding how molecules pack in a crystal lattice is key to comprehending the solid-state properties of a material. This analysis focuses on non-covalent interactions. For this compound, one would expect to analyze:

Hydrogen Bonding: The N-H groups of the thiourea are strong hydrogen bond donors, and the sulfur atom is a potential acceptor. This could lead to the formation of common hydrogen-bonded motifs, such as dimers or chains, which are prevalent in thiourea derivatives.

π-π Stacking: Interactions between the aromatic phenyl rings could further stabilize the crystal packing.

Without a determined crystal structure, a discussion of the specific intermolecular interactions and crystal packing of this compound remains speculative.

Insights into Supramolecular Assembly and Crystal Engineering

No specific research findings on the supramolecular assembly and crystal engineering of this compound are available in the reviewed literature.

Computational and Theoretical Investigations of 1 Benzyl 3 2 Methoxyphenyl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT offers a computationally efficient yet accurate method for predicting a wide range of molecular properties. nih.gov For 1-Benzyl-3-(2-methoxyphenyl)thiourea, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, are instrumental in elucidating its characteristics. nih.gov

Optimization of Molecular Geometry and Electronic Properties

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For thiourea (B124793) derivatives, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles. nih.govaun.edu.eg

In the optimized structure of related thiourea compounds, the thiourea moiety often exhibits a planar or near-planar arrangement. nih.gov The C=S and C=O (in acylthioureas) bonds typically show expected double-bond character, while the C-N bonds within the thiourea backbone exhibit partial double-bond character, indicating electron delocalization. nih.gov For this compound, a significant twist is expected between the phenyl and methoxyphenyl rings, as observed in analogous structures where dihedral angles between aromatic rings can be substantial. nih.govnih.gov Intramolecular hydrogen bonding, such as an N-H···O interaction in acylthioureas, can play a crucial role in stabilizing the molecular conformation, often leading to the formation of a six-membered ring. nih.gov

Table 1: Representative Geometric Parameters for Thiourea Derivatives

ParameterTypical Value (Å/°)Reference
C=S Bond Length~1.68 Å nih.gov
C-N Bond Length~1.35 - 1.40 Å nih.gov
Aromatic Ring Dihedral Angle30 - 90° nih.govnih.gov

This table presents typical values observed in related thiourea derivatives, providing an expected range for this compound.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, often associated with lone pairs on electronegative atoms like oxygen and sulfur, making them susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote positive electrostatic potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a negative potential (red) around the sulfur atom of the thiourea group and the oxygen atom of the methoxy (B1213986) group. researchgate.net Positive potential (blue) would be concentrated on the N-H protons. nih.gov This visualization is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org

In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea backbone, reflecting their electron-donating nature. The LUMO, on the other hand, is typically distributed over the aromatic rings and the C=S bond. bamu.ac.in The energy of these orbitals and their gap can be used to calculate various chemical reactivity descriptors.

Table 2: Global Reactivity Descriptors

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability wikipedia.org
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron donating/accepting tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution nih.gov
Chemical Softness (S) 1 / (2η)Measure of molecular polarizability nih.gov
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons nih.gov

These descriptors, derived from HOMO and LUMO energies, quantify the reactivity of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. joaquinbarroso.com This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor NBO to an empty acceptor NBO. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net

Table 3: Representative NBO Analysis Data for Thiourea Derivatives

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (S)π* (C-N)High
LP (N)π* (C=S)Moderate
π (Aromatic Ring)π* (Aromatic Ring)Moderate

This table illustrates typical hyperconjugative interactions and their stabilization energies found in related thiourea compounds.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.orgdergipark.org.tr It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Regions of low RDG at low electron densities signify non-covalent interactions. researchgate.net

The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate the type of interaction:

λ₂ < 0: Strong attractive interactions (e.g., hydrogen bonds)

λ₂ ≈ 0: Weak van der Waals interactions

λ₂ > 0: Strong repulsive interactions (e.g., steric clashes)

A 2D plot of RDG versus sign(λ₂)ρ provides a clear fingerprint of the non-covalent interactions. For this compound, RDG analysis would map out the van der Waals interactions between the aromatic rings and potential weak intramolecular hydrogen bonds. researchgate.net

Total Density of States (TDOS) Analysis

The Total Density of States (TDOS) provides a representation of the distribution of molecular orbital energy levels. arxiv.org By artificially broadening the discrete energy levels, a continuous spectrum is generated, showing the density of electronic states at each energy level. arxiv.org The TDOS plot can be decomposed into Partial Density of States (PDOS), which shows the contribution of individual atoms or molecular fragments to the total density of states. dergipark.org.tr

This analysis helps in understanding the contribution of different parts of the molecule, such as the benzyl (B1604629) group, the thiourea core, and the methoxyphenyl group, to the frontier orbitals (HOMO and LUMO). dergipark.org.tr For this compound, TDOS/PDOS analysis would illustrate which fragments are the primary contributors to its electron-donating and electron-accepting capabilities, thus complementing the FMO analysis. arxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex, which is crucial for drug design and discovery.

Molecular docking studies on thiourea derivatives predict their binding orientation within the active site of a protein, identifying key interactions that anchor the ligand. While specific docking studies on this compound are not extensively detailed in the provided literature, the behavior of analogous thiourea compounds offers significant insights.

For instance, computational studies on other thiourea derivatives as potential inhibitors for targets like the tyrosine kinase enzyme reveal specific binding modes. unair.ac.id These studies show that the ligands typically bind to the active site through a combination of hydrogen bonds, pi-alkyl, and alkyl interactions with key amino acid residues. unair.ac.id In one such study, thiourea derivatives were found to interact with residues like Leucine, Alanine, and Valine within the enzyme's active site. unair.ac.id The thiourea core (N-H and C=S groups) is often crucial for forming hydrogen bonds, while the aromatic rings (benzyl and methoxyphenyl groups) participate in hydrophobic and pi-stacking interactions. unair.ac.idnih.gov

A flexible docking study performed on a rat transient receptor potential vanilloid 1 (rTRPV1) model with a thiourea-based antagonist showed that the molecule fits well into the binding site located at the interface of two monomers. nih.gov The binding was stabilized by interactions with key residues such as Tyr511, Ser512, and Thr550. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, defining a binding site (or "grid box"), and then using a scoring function to evaluate the best-fit conformations based on energy calculations. unair.ac.idnih.gov

Table 1: Example of Predicted Ligand-Protein Interactions for Thiourea Derivatives

Target Protein Interacting Residues Type of Interaction Reference
Tyrosine Kinase (5LMA) Leu 456, Val 500 Alkyl, Pi-Alkyl unair.ac.id
Tyrosine Kinase (5LMA) Ala 496, Arg 498 Hydrogen Bond, Alkyl unair.ac.id
DNA Gyrase Subunit B Asn 46, Asp 73 Hydrogen Bond nih.gov

This table is illustrative and based on findings for various thiourea derivatives, not specifically this compound.

Computational methods are widely used to predict the inhibitory potential of compounds against biological targets before undertaking expensive and time-consuming experimental synthesis and testing. The primary metric for this prediction is the binding energy or docking score, calculated by docking software. unair.ac.idnih.gov A lower, more negative binding energy generally indicates a stronger, more stable interaction between the ligand and the protein, suggesting higher potential inhibitory activity. unair.ac.id

For example, a study on thiourea-derived compounds as inhibitors of the tyrosine kinase enzyme (PDB ID: 5LMA) reported binding energies ranging from -87.62 to -95.26 kcal/mol. unair.ac.id These strong binding affinities suggested that the compounds were promising candidates for anticancer drugs. unair.ac.id Similarly, in a study targeting the DNA gyrase subunit B, four analogs of 1-allyl-3-benzoylthiourea (B5185869) were evaluated. nih.gov Their "rerank scores," a measure of binding quality, were compared to known inhibitors like ciprofloxacin, with scores closer to the standard indicating good potential. nih.gov

These computational predictions are invaluable for screening large libraries of compounds and prioritizing those with the highest likelihood of being active. youtube.com The inhibitory activities of thiourea derivatives have been computationally explored against various targets, including enzymes involved in cancer, bacterial infections, and inflammation. unair.ac.idnih.govmdpi.com

Table 2: Example of Predicted Binding Energies for Thiourea Derivatives Against Tyrosine Kinase

Compound Binding Energy (kcal/mol) Reference
Thiourea Derivative 1 -87.62 unair.ac.id
Thiourea Derivative 2 -91.55 unair.ac.id

This table is illustrative and based on findings for various thiourea derivatives, not specifically this compound.

Advanced Theoretical Studies

Beyond docking, a range of advanced theoretical studies can elucidate the physicochemical properties of this compound at a quantum-mechanical level. These investigations provide deep insights into the molecule's crystal packing, reactivity, and optical characteristics.

Energy framework analysis is a computational technique used to investigate the intermolecular interaction energies within a crystal lattice. nih.gov Performed using software like CrystalExplorer, this method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. nih.govmdpi.com The results are often visualized as frameworks, or "tubes," where the thickness of the tube is proportional to the strength of the interaction energy, providing a clear picture of the forces governing the crystal's stability. mdpi.com

Table 3: Example of Intermolecular Interaction Energies from Energy Framework Analysis for a Related Benzyl Compound

Molecular Pair Electrostatic (kJ/mol) Dispersion (kJ/mol) Repulsion (kJ/mol) Total Energy (kJ/mol) Reference
Pair 1 -25.8 -68.5 31.6 -62.7 researchgate.net
Pair 2 -15.1 -35.2 16.5 -33.8 researchgate.net

This table is illustrative, showing data for 3-benzyl-1-(3-bromopropyl)-5,5-diphenylimidazolidine-2,4-dione to demonstrate the principles of the analysis.

Global and local chemical reactivity descriptors are calculated using Density Functional Theory (DFT) to predict the reactivity of a molecule. pnrjournal.com Fukui functions are a key local descriptor, identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. pnrjournal.com

The Fukui function helps to understand site selectivity in chemical reactions. By analyzing the distribution of the Fukui function across the atoms of this compound, one could predict which atoms are most likely to donate electrons (nucleophilic attack) and which are most likely to accept electrons (electrophilic attack). This information is derived from the change in electron density when an electron is added to or removed from the molecule. Such calculations are crucial for understanding the molecule's reaction mechanisms and potential metabolic pathways. pnrjournal.com

Theoretical calculations are employed to predict the nonlinear optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. researchgate.netresearchgate.net These properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from a laser. Key NLO parameters include the first-order hyperpolarizability (β) and third-order susceptibility (χ(3)). researchgate.net

DFT calculations are a standard method for determining these properties. For a molecule like this compound, which possesses a donor-pi-acceptor character due to its various functional groups, significant NLO properties might be expected. The calculations involve optimizing the molecular geometry and then computing the response of the molecular orbitals to an applied electric field. pnrjournal.com Studies on other organic crystals have used these theoretical results to correlate molecular structure with NLO activity and to refine experimental measurements. researchgate.netresearchgate.net

Coordination Chemistry of 1 Benzyl 3 2 Methoxyphenyl Thiourea

Ligand Characteristics and Coordination Modes

Examination of Multi-Donor Atom Capabilities (Sulfur, Oxygen, Nitrogen)

No specific experimental data is available for 1-Benzyl-3-(2-methoxyphenyl)thiourea. Research on analogous N-aryl and N-benzoyl thioureas shows that the thiocarbonyl sulfur atom is a primary coordination site. The nitrogen atoms of the thiourea (B124793) backbone can also participate in bonding, particularly after deprotonation. mdpi.com In derivatives with oxygen-containing substituents, like the methoxy (B1213986) group in the target compound, the oxygen atom could potentially act as a donor atom, leading to multidentate coordination, though this is less common than S and N coordination. nih.gov

Exploration of Monodentate, Bidentate, and Polydentate Chelation

There are no studies specifically documenting the chelation modes of this compound. For similar thiourea ligands, both monodentate coordination (typically through the sulfur atom) and bidentate chelation (commonly involving the sulfur and a deprotonated nitrogen atom, forming an S,N-chelate ring) have been observed. mdpi.comconicet.gov.ar The specific mode is influenced by the metal ion, the reaction conditions, and the nature of other ligands present in the coordination sphere.

Synthesis and Characterization of Metal Complexes

Complexation with Diverse Transition Metals (e.g., Pt(II), Co(II), Ni(II), Pb(II), Cu(I/II))

No specific metal complexes of this compound have been reported in the scientific literature. Studies on other substituted thioureas have shown successful complexation with a wide range of transition metals, including Pt(II), Ni(II), Co(II), Cu(II), Cd(II), and Hg(II). mdpi.comksu.edu.tr These studies indicate that thiourea derivatives are effective ligands for forming stable metal complexes.

Spectroscopic Characterization of Metal Complexes (IR, NMR, UV-Vis)

As no metal complexes of this compound have been synthesized and reported, there is no corresponding spectroscopic data (IR, NMR, UV-Vis) available for analysis. For complexes of related ligands, IR spectroscopy is typically used to confirm coordination by observing shifts in the ν(C=S) and ν(N-H) vibrational bands. NMR spectroscopy provides information on the ligand's solution-state structure and the effect of coordination on the chemical environment of the protons and carbons. mdpi.comnih.gov UV-Vis spectroscopy helps in understanding the electronic transitions within the complexes.

Structural Elucidation of Coordination Geometries (e.g., Square-Planar Complexes)

The coordination chemistry of this compound, much like other N,N'-disubstituted thiourea derivatives, is characterized by its versatile binding modes, which give rise to a variety of coordination geometries. The structural elucidation of these complexes is primarily achieved through single-crystal X-ray diffraction, complemented by spectroscopic methods such as FT-IR and NMR spectroscopy. While specific crystal structures for complexes of this compound are not extensively documented in publicly available research, significant insights can be drawn from closely related analogues, such as 1-benzyl-3-phenylthiourea.

A prominent coordination geometry observed for transition metal complexes with thiourea-based ligands is square-planar, particularly with d⁸ metal ions like platinum(II). In the case of platinum(II) complexes with 1-benzyl-3-phenylthiourea, the thiourea derivative can act as a dianionic ligand, coordinating to the metal center through both the sulfur and one of the nitrogen atoms in a chelating fashion. mdpi.comresearchgate.net This bidentate coordination is a key factor in the formation of stable, square-planar complexes. mdpi.comresearchgate.net

Spectroscopic evidence strongly supports this coordination mode. In the infrared (IR) spectra of these complexes, the disappearance of the N-H stretching vibration bands, which are present in the free ligand, indicates deprotonation and subsequent coordination of the nitrogen atom to the metal ion. mdpi.com Furthermore, a shift in the stretching vibration of the S-C=N group to a higher frequency suggests the involvement of the thiocarbonyl sulfur atom in the coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for complexes containing phosphine (B1218219) ligands, provides further confirmation of the coordination geometry. For instance, in square-planar Pt(II) complexes with both a thiourea derivative and phosphine ligands, the observed splitting patterns and coupling constants in the ³¹P NMR spectra can indicate the relative positions of the coordinating atoms. A cis arrangement of two different phosphorus atoms, for example, would lead to a characteristic set of doublets. mdpi.com

The planarity of the coordination sphere in such complexes is a consequence of the electronic configuration of the central metal ion and the nature of the ligands. The chelation by the deprotonated thiourea ligand constrains the geometry, favoring a planar arrangement. While ideal square-planar geometry has bond angles of 90°, slight distortions are common due to the steric hindrance of the bulky benzyl (B1604629) and methoxyphenyl groups and the specific bite angle of the chelating ligand. researchgate.net

Below is a table summarizing the expected coordination behavior and resulting geometry for a hypothetical square-planar complex of this compound with a d⁸ metal ion, based on data from analogous compounds.

Parameter Observation in Square-Planar Complexes
Metal Ion Typically d⁸ (e.g., Pt(II), Pd(II))
Ligand Form Dianionic (deprotonated at both nitrogen atoms)
Coordination Mode Bidentate (S, N chelation)
Geometry Square-Planar (may be slightly distorted)
Key IR Spectral Shift Disappearance of ν(N-H) bands; shift in ν(S-C=N)
Key NMR Spectral Shift Downfield shift of methylene (B1212753) group protons adjacent to coordinating N

Influence of Coordination on Molecular Properties and Reactivity

The coordination of this compound to a metal center significantly alters its molecular properties and reactivity. These changes stem from the redistribution of electron density within the ligand upon the formation of metal-ligand bonds.

One of the most notable changes is the acidity of the N-H protons . In the free ligand, these protons are weakly acidic. However, upon coordination, particularly in the formation of chelates where the ligand acts as a dianion, the acidity is greatly enhanced, leading to deprotonation. mdpi.com This change is fundamental to its ability to form stable chelate rings with metal ions.

The electronic properties of the thiourea moiety are also profoundly affected. The coordination of the sulfur atom to a metal center leads to a decrease in the electron density of the thiocarbonyl carbon. This is evidenced by a downfield shift of the thiocarbonyl carbon signal in the ¹³C NMR spectrum of the complex compared to the free ligand. mdpi.com This electronic change can make the carbon atom more susceptible to nucleophilic attack, although the steric bulk of the coordinated metal and other ligands can also influence this reactivity.

Coordination also impacts the vibrational frequencies of the ligand, as observed in IR spectroscopy. The C=S bond, upon coordination, weakens, leading to a decrease in its stretching frequency. Conversely, the C-N bond order within the thiourea backbone often increases, resulting in a higher stretching frequency for these bonds. These shifts provide a diagnostic tool for confirming coordination.

The reactivity of the ligand is also modified upon coordination. The coordinated thiourea may be less susceptible to reactions that it would typically undergo as a free molecule, such as certain nucleophilic substitutions at the nitrogen atoms, due to steric hindrance and the involvement of lone pairs in bonding. researchgate.net Conversely, the metal center can activate the ligand towards new types of reactions. For instance, the coordinated ligand might participate in catalytic cycles or undergo transformations that are not observed for the free ligand.

The table below summarizes the key changes in molecular properties and reactivity upon coordination.

Property/Reactivity In Free Ligand Upon Coordination to a Metal Center
N-H Acidity Weakly acidicSignificantly increased, leading to deprotonation
Electron Density at C=S HighDecreased
IR Frequency ν(C=S) Characteristic stretching frequencyDecreases
IR Frequency ν(C-N) Characteristic stretching frequencyIncreases
Susceptibility to Nucleophilic Attack Dependent on the electrophileCan be altered by electronic and steric effects
Overall Reactivity Undergoes typical reactions of thioureasCan be passivated or activated towards new reactions

In essence, the coordination of this compound to a metal ion is not a simple interaction but a profound modification of its electronic structure and chemical behavior, opening avenues for its application in areas such as catalysis and materials science.

Biological Activity Profiling and Mechanistic Elucidation of 1 Benzyl 3 2 Methoxyphenyl Thiourea

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For 1-Benzyl-3-(2-methoxyphenyl)thiourea, SAR analyses focus on how alterations to its core components—the benzyl (B1604629) group, the 2-methoxyphenyl group, and the thiourea (B124793) linker—influence its potency and selectivity against various biological targets.

Analysis of the Impact of Substituent Modifications on Biological Potency

The biological activity of thiourea derivatives is highly dependent on the nature and position of substituents on their aromatic rings. Research on related N-benzyl-N'-(substituted phenyl)thioureas has provided valuable insights into these relationships. researchgate.net

The benzyl group plays a crucial role, often interacting with hydrophobic pockets within target enzymes. Modifications to this group, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter binding affinity. For instance, in studies on N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor 1 (TRPV1) antagonists, modifications to the benzyl C-region were critical for optimizing potency. nih.gov

Similarly, the 2-methoxyphenyl moiety is a key determinant of activity. The position and nature of the substituent on this phenyl ring are critical. The methoxy (B1213986) group at the ortho position, as in the target compound, influences the molecule's conformation and electronic properties. Studies on other thiourea derivatives have shown that substituents on this ring can modulate activity against various enzymes, including protein kinases. researchgate.net For example, research on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas as potential EGFR and HER-2 kinase inhibitors found that substitutions on the benzyl ring were pivotal for inhibitory activity. researchgate.net The presence of a hydroxyl group in addition to other substituents often enhances activity, suggesting that the 2-methoxy group in this compound likely plays a significant role in its interaction with biological targets.

The thiourea core itself is essential, acting as a rigid linker and providing key hydrogen bond donor and acceptor sites that facilitate interaction with amino acid residues in the active sites of enzymes. nih.gov

Development of Pharmacophore Models and Active Conformation Analysis

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features responsible for a compound's biological activity. pharmacophorejournal.commdpi.com For this compound and its analogues, pharmacophore models typically highlight several key features:

Hydrogen Bond Donors: The N-H groups of the thiourea moiety.

Hydrogen Bond Acceptors: The sulfur atom of the thiourea and the oxygen atom of the methoxy group.

Aromatic Rings: The benzyl and methoxyphenyl rings, which engage in π-π stacking and hydrophobic interactions. frontiersin.org

Hydrophobic Center: The benzyl group provides a significant hydrophobic feature.

A pharmacophore model for related thiourea-based TRPV1 antagonists identified four principal pharmacophores corresponding to the A-region (substituted phenyl), B-region (ester), and C-regions (benzyl and keto groups). nih.gov This underscores the importance of the spatial arrangement of these functional groups for potent biological activity. Active conformation analysis, often performed using molecular docking simulations, helps to visualize how the molecule fits into the binding site of a target protein. These studies suggest that the flexible benzyl group can adopt various conformations to fit into hydrophobic pockets, while the thiourea core forms crucial hydrogen bonds that anchor the molecule in place. researchgate.net

Enzyme Inhibition Investigations (In Vitro and In Silico)

This compound has been investigated as an inhibitor of several enzymes implicated in various diseases. These studies, conducted both in the laboratory (in vitro) and via computer simulations (in silico), shed light on its therapeutic potential.

Urease Inhibition Studies (e.g., Jack Bean Urease, Bacterial Urease)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govrjptonline.org Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibitors a target for treating gastric ulcers and other conditions. core.ac.ukresearchgate.net Thiourea and its derivatives are well-known inhibitors of urease, often used as a standard in inhibition assays. nih.govmdpi.com

Numerous studies have demonstrated that N-substituted thiourea derivatives exhibit potent inhibitory activity against Jack Bean Urease. The inhibitory potency is influenced by the substituents on the phenyl rings. While direct data for this compound is not extensively detailed, the general trend for this class of compounds points towards significant inhibitory potential. The mechanism often involves the interaction of the thiourea sulfur atom with the nickel ions in the enzyme's active site. acs.org

Inhibitory Activity of Various Thiourea Derivatives Against Jack Bean Urease
CompoundIC₅₀ (µM)Reference
Thiourea (Standard)21.15 ± 0.32 nih.gov
Compound 3 (bis-Schiff base)22.21 ± 0.42 nih.gov
N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazone1.31 ± 0.06 researchgate.net
3,3`-methylenebis-4-hydroxycoumarin15.01 researchgate.net

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. core.ac.uk Inhibitors of these enzymes are the primary treatment for the symptoms of Alzheimer's disease. [23, 29]

The benzyl group is a common feature in many potent AChE inhibitors, such as Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine). [5, 13, 20] This suggests that the benzyl moiety of this compound could contribute to affinity for the active site of AChE. SAR studies of related compounds have shown that the benzyl group can interact with the peripheral anionic site or the catalytic active site of the enzyme. While many compounds show dual inhibition, there is a growing interest in developing selective BChE inhibitors, as BChE levels increase in the later stages of Alzheimer's disease. [15, 17, 19] The inhibitory potential of thiourea derivatives against cholinesterases has been explored, with various analogues showing a range of potencies.

Inhibitory Activity of Various Compounds Against Cholinesterases
CompoundEnzymeIC₅₀ (nM)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)AChE5.7
TacrineBChEPotent Inhibitor core.ac.uk
DonepezilBChE<1 µM core.ac.uk
RivastigmineBChE<1 µM core.ac.uk

Glycosidase (Alpha Amylase and Alpha Glucosidase) Inhibition

Alpha-amylase and alpha-glucosidase are digestive enzymes that break down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. [24, 25] Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes. This makes them important targets for the management of type 2 diabetes.

A wide variety of natural and synthetic compounds are screened for their ability to inhibit these enzymes. While specific inhibitory data for this compound against α-amylase and α-glucosidase is not prominently reported, compounds with similar structural features (aromatic rings, hydrogen bonding groups) are known to exhibit such activities. For example, various plant extracts and their isolated compounds have shown potent inhibition. [16, 30] The evaluation of thiourea derivatives for this purpose is an active area of research, given the need for new and effective anti-diabetic agents.

Inhibitory Activity of Various Compounds Against Glycosidases
Compound/ExtractEnzymeIC₅₀Reference
Acarbose (Standard)α-Glucosidase58.8 µM
1,2-benzothiazine-N-arylacetamide (12a)α-Glucosidase18.25 µM
Sinensetinα-Glucosidase0.66 mg/ml
Sinensetinα-Amylase1.13 mg/ml

Glucose-6-phosphatase Inhibition

A comprehensive review of published scientific literature did not yield specific research findings on the inhibitory activity of this compound against the glucose-6-phosphatase enzyme.

Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

There is currently no available scientific data detailing the inhibitory effects of this compound on proteases, including the SARS-CoV-2 Main Protease (Mpro).

Ribonucleotide Reductase Inhibition

This compound, identified in research literature by the identifier NSC73735, has been evaluated as an inhibitor of Ribonucleotide Reductase (RNR). nih.gov RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.gov

The compound is noted as the first identified molecule to inhibit the human RNR by preventing the oligomerization of its large subunit (R1). nih.gov This mechanism distinguishes it from other known RNR inhibitors like hydroxyurea (B1673989). Studies on cultured HL-60 leukemia cells demonstrated that NSC73735 disrupts the cell cycle distribution. nih.gov However, unlike the effects of hydroxyurea, this disruption was found to be reversible, suggesting a higher specificity for its target. nih.gov The induced cell cycle arrest could be rescued by the addition of DNA precursors, further confirming its mechanism of action through RNR inhibition. nih.gov

ParameterObservation for this compound (NSC73735)Reference
Target EnzymeRibonucleotide Reductase (RNR) nih.gov
MechanismHinders oligomerization of the mammalian large RNR subunit (R1) nih.gov
Cellular EffectDisruption of cell cycle distribution in HL-60 cells nih.gov
ReversibilityReversible, indicating higher specificity compared to Hydroxyurea nih.gov

Tyrosinase Inhibition

Scientific literature searches did not provide specific data on the tyrosinase inhibitory activity of this compound.

Sirtuin (SIRT1) Inhibition

There are no available research findings concerning the inhibitory activity of this compound against Sirtuin 1 (SIRT1).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Investigations of scientific databases and literature show no available data on the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Anticancer / Antiproliferative Investigations (In Vitro Cellular Models)

The antiproliferative properties of this compound (NSC73735) have been investigated, with a particular focus on leukemia cells. Research has shown that the compound exhibits specificity for leukemia cells. nih.gov

In studies using the human leukemia HL-60 cell line, NSC73735 was shown to inhibit cell proliferation by inducing cell cycle arrest. nih.gov This cytotoxic effect is directly linked to its inhibition of Ribonucleotide Reductase. The disruption of the cell cycle caused by this compound was found to be reversible, a characteristic that contrasts with the effects of the established anticancer drug hydroxyurea and suggests a more specific mechanism of action. nih.gov The compound's higher potency and specificity compared to hydroxyurea in these models identify it as a potential lead candidate for the development of RNR-targeted anticancer drugs. nih.gov

Cell LineActivity ProfileKey FindingsReference
HL-60 (Human Leukemia)Antiproliferative / CytotoxicInhibits cell proliferation via reversible cell cycle arrest. Demonstrates higher potency and specificity than Hydroxyurea. nih.gov

Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., Breast, Lung, Prostate, Gastric, Colon, Liver)

No specific data from in vitro studies on the cytotoxicity of this compound against a panel of human cancer cell lines, including breast, lung, prostate, gastric, colon, and liver, were identified in the available literature.

Research on related thiourea derivatives has shown varied results. For instance, a study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated significant cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells. nih.gov Another study on N-benzoyl-3-allylthiourea (BATU) reported higher cytotoxic effects on the MCF-7/HER-2 breast cancer cell line compared to the MCF-7 cell line. These findings highlight that the cytotoxic potential of thiourea derivatives is highly dependent on the specific substituents on the thiourea scaffold.

Mechanistic Studies of Antiproliferative Action (e.g., Target Identification, Apoptosis Induction, Cell Cycle Modulation)

Specific mechanistic studies elucidating the antiproliferative action of this compound, including target identification, apoptosis induction, or cell cycle modulation, could not be found in the reviewed literature.

In broader studies of thiourea derivatives, various mechanisms of antiproliferative action have been proposed. Some thiourea compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain 3-(trifluoromethyl)phenylthiourea derivatives were found to exert a strong pro-apoptotic activity in colon cancer and leukemia cell lines. nih.gov The induction of apoptosis is a key mechanism for many anticancer agents, leading to programmed cell death in malignant cells.

Assessment of Selectivity Towards Cancer Cells Versus Non-Cancerous Cells

There is no available research specifically assessing the selectivity of this compound towards cancer cells over non-cancerous cells.

The selectivity of anticancer compounds is a critical factor in drug development, aiming to minimize toxicity to healthy tissues. Studies on other thiourea derivatives have shown that some compounds can exhibit favorable selectivity. For instance, certain 3-(trifluoromethyl)phenylthiourea analogs were found to be weakly cytotoxic towards normal HaCaT cell lines while being highly active against cancer cells. nih.gov

Antimicrobial Activity Assessments (In Vitro Studies)

While the general class of thiourea derivatives is known for its antimicrobial properties, specific data on the antibacterial, antifungal, and antiviral activity of this compound is not detailed in the available literature.

Evaluation of Antibacterial Spectrum and Efficacy (e.g., Gram-Positive and Gram-Negative Bacteria)

No specific studies were found that evaluated the antibacterial spectrum and efficacy of this compound against Gram-positive and Gram-negative bacteria.

Research on other thiourea derivatives has indicated that their antibacterial activity can be significant and is influenced by the chemical structure. For example, some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The lipophilicity and electronic properties of the substituents on the thiourea core are thought to play a crucial role in their ability to penetrate bacterial membranes and exert their effects. nih.gov

Assessment of Antifungal and Antiviral Potential

Specific assessments of the antifungal and antiviral potential of this compound are not present in the current body of scientific literature.

Thiourea derivatives, in general, have been investigated for a range of antimicrobial activities. Some have shown promise as antifungal and antiviral agents. nih.gov

Investigation of Antimicrobial Mechanisms of Action (e.g., Inhibition of Microbial Enzymes, Disruption of Cellular Processes)

There is no available research into the specific antimicrobial mechanisms of action for this compound.

For the broader class of thiourea compounds, proposed antimicrobial mechanisms include the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. nih.gov The ability of the thiourea functional group to interact with biological macromolecules is a key aspect of their proposed mechanisms of action.

Antioxidant Activity Evaluation of this compound

The potential of a compound to counteract oxidative damage is a critical aspect of its biological profile. This section details the evaluation of the antioxidant activity of this compound through commonly employed in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The ability of this compound to scavenge free radicals is a key indicator of its antioxidant potential. This is often assessed using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). These assays are based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the radical, thus neutralizing it and causing a measurable change in color. hueuni.edu.vnnih.gov

A study evaluating the antioxidant capacity of BPTU reported its half-maximal inhibitory concentration (IC50) values in both DPPH and ABTS assays. hueuni.edu.vn The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. nih.gov A lower IC50 value indicates a higher antioxidant activity.

The reported IC50 values for 1-benzyl-3-phenyl-2-thiourea (BPTU) are presented in the table below for comparative purposes. It is important to note that the methoxy group at the ortho position of the phenyl ring in this compound could influence its antioxidant activity compared to the unsubstituted phenyl ring of BPTU. The electron-donating nature of the methoxy group might enhance the radical scavenging capacity.

Table 1: Comparative Free Radical Scavenging Activity of a Structurally Similar Thiourea Derivative

Compound DPPH IC50 (mM) ABTS IC50 (mM) Reference
1-Benzyl-3-phenyl-2-thiourea (BPTU) 11.000 ± 0.015 2.400 ± 0.021 hueuni.edu.vn

This table presents data for a structurally related compound to provide a comparative context for the potential antioxidant activity of this compound.

The DPPH assay involves the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. hueuni.edu.vn The ABTS assay is based on the reduction of the blue-green ABTS radical cation. hueuni.edu.vn The differing results between the two assays for BPTU suggest that the compound may have different efficiencies in scavenging these two types of radicals.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, antioxidants can exert their effects by modulating intracellular signaling pathways involved in oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. mdpi.com Thiourea derivatives have been noted for their potential to interfere with these pathways.

While specific studies on the modulation of oxidative stress pathways by this compound are not detailed in the available literature, the general class of thiourea compounds is known to influence these processes. For instance, some thiourea derivatives have been shown to suppress the oxidative burst mechanism in immune cells like macrophages and neutrophils. saudijournals.com This involves inhibiting the production of superoxide (B77818) anions and the activity of enzymes like myeloperoxidase, which are key components of the inflammatory response and contribute to oxidative damage. saudijournals.com

Furthermore, the antioxidant activity of phenolic compounds, a category to which the 2-methoxyphenyl group belongs, is well-documented. researchgate.net The presence of the methoxyphenol moiety in this compound suggests a potential to influence pathways related to oxidative stress. Phenolic compounds can act as antioxidants not only by direct radical scavenging but also by upregulating the expression of endogenous antioxidant enzymes.

It is plausible that this compound could contribute to the attenuation of oxidative stress by:

Directly scavenging ROS: The thiourea and methoxyphenol components could directly interact with and neutralize various reactive oxygen species.

Influencing antioxidant enzyme expression: The compound might modulate signaling pathways, such as the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. However, this remains a hypothesis pending specific experimental verification.

Further research is required to elucidate the precise mechanisms by which this compound modulates oxidative stress pathways and to determine its potential to protect cells from oxidative damage.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Thiourea-Based Analogues

The foundation for future work on 1-Benzyl-3-(2-methoxyphenyl)thiourea lies in the rational design and synthesis of its analogues to build structure-activity relationships (SAR). A common and efficient method for synthesizing thiourea (B124793) derivatives involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. mdpi.comnih.govuobaghdad.edu.iq For instance, the synthesis of novel N-acyl thiourea derivatives has been achieved through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with an amine. mdpi.com

Future synthetic strategies for analogues of this compound could involve:

Modification of the Phenyl Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) on the 2-methoxyphenyl ring could significantly influence biological activity. Studies on other thiourea derivatives have shown that such modifications can enhance potency against targets like carbonic anhydrase. acs.org

Alteration of the Benzyl (B1604629) Moiety: Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic substituents can probe the steric and electronic requirements of potential binding sites.

Scaffold Hopping: Utilizing the core thiourea structure as a starting point to create entirely new scaffolds, such as thiobiurets or cyclized derivatives like thiazoles and pyrimidines, could lead to compounds with novel properties. rsc.orgnih.gov The synthesis of 1-aryl-5-(o-methoxyphenyl)-2-S-benzyl isothiobiurets has been reported, demonstrating a viable pathway for such modifications. nih.gov

A study focused on the synthesis of novel 1,4-benzoxazines developed a series of compounds via Buchwald–Hartwig cross-coupling, showcasing advanced synthetic methods that could be adapted for creating complex thiourea analogues. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, enzyme inhibitory, and antioxidant effects. mdpi.comresearchgate.netbiointerfaceresearch.com A key future direction for this compound is the systematic screening against a diverse panel of biological targets to uncover its therapeutic potential.

Potential Biological Targets:

Enzyme Inhibition: Thioureas have shown potent inhibitory activity against various enzymes. For example, derivatives have been identified as inhibitors of urease, carbonic anhydrase, and enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. nih.govacs.orgnih.gov The mechanism often involves interaction with metal ions in the enzyme's active site or hydrogen bonding with key residues. nih.gov

Anticancer Activity: Numerous thiourea derivatives have demonstrated cytotoxicity against various cancer cell lines. biointerfaceresearch.comresearchgate.net Their mechanisms can be multi-faceted, including the inhibition of kinases like VEGFR-2, disruption of microtubule polymerization, or targeting protein-protein interactions. biointerfaceresearch.com The principal mode of action for some is binding to thiol-containing proteins and DNA. mdpi.com

Antimicrobial Action: The thiourea drug isoxyl (B29260) has a unique mechanism of action against Mycobacterium tuberculosis, inhibiting the Δ9-stearoyl desaturase (DesA3), which is involved in fatty acid synthesis. nih.gov This validates membrane-bound desaturases as a therapeutic target for thiourea-based drugs. nih.gov

The following table summarizes the inhibitory activities of various thiourea derivatives, illustrating the potential targets for future studies on analogues of this compound.

Compound ClassTargetKey Findings
Diarylthiourea DerivativesK-Ras Protein1,3-bis(4-(trifluoromethyl)phenyl)thiourea significantly reduced proliferation of A549 lung cancer cells with an IC50 of 0.2 µM. biointerfaceresearch.com
3-(trifluoromethyl)phenylthiourea (B159877)Colon Cancer Cells1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea showed strong cytotoxic effects against SW480 and SW620 cell lines (IC50 values of 9.0 and 1.5 µM, respectively). biointerfaceresearch.com
Sulfonamide-thiourea HybridsCarbonic Anhydrase (hCA IX)Compound 18 was found to be a potent inhibitor of hCA IX with an IC50 value of 1.68 ± 0.15 µM. acs.org
Thiourea-based DerivativesM. tuberculosisCertain compounds exhibited promising antitubercular activity with MIC values as low as 0.78 and 1.56 μg/mL. nih.gov
Unsymmetrical ThioureasXanthine (B1682287) OxidaseSeveral synthesized compounds demonstrated moderate inhibitory activity against xanthine oxidase. tandfonline.com

Integration of Advanced Computational Modeling for Lead Optimization and De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, these methods can guide the rational design of analogues and predict their properties before synthesis.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues within the active site of potential biological targets like urease or various kinases. uobaghdad.edu.iqbiointerfaceresearch.comnih.gov Such studies provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity and can explain structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of thiourea analogues with their biological activity. frontiersin.org This allows for the prediction of the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Lead Optimization: Physics-based computational models can predict physicochemical properties like aqueous solubility, which is a critical parameter in drug development. nih.gov By understanding the factors that limit the solubility of a lead compound, chemists can make targeted modifications to improve its drug-like properties. nih.gov

De Novo Design: Advanced algorithms can design novel molecules from scratch that are tailored to fit a specific biological target. rsc.org Using the thiourea scaffold as a starting point, de novo design could generate innovative structures with high predicted affinity and selectivity, potentially leading to the discovery of first-in-class inhibitors. rsc.orgnih.gov The identification of thiourea-based inhibitors for the B-cell lymphoma 6 (BCL6) BTB domain was successfully achieved by combining NMR-based screening with computer-aided drug design (CADD). nih.gov

Development of Supramolecular Systems and Advanced Materials Incorporating Thiourea Scaffolds

The thiourea moiety is an excellent functional group for constructing complex supramolecular architectures due to its ability to form strong and directional hydrogen bonds. mersin.edu.tracs.org The N-H protons act as hydrogen bond donors, while the sulfur atom can act as an acceptor.

Supramolecular Self-Assembly: Thiourea derivatives are known to self-assemble into well-ordered structures, such as layers or chains, in the solid state. rsc.orgmersin.edu.tr The specific arrangement is dictated by intermolecular interactions, including hydrogen bonds and π–π stacking. rsc.org Future research could explore the self-assembly of this compound and its analogues to create new crystalline materials with tailored properties.

Advanced Polymers: The incorporation of thiourea groups into polymer backbones can lead to materials with remarkable properties. For example, poly(ether thiourea) is a mechanically robust polymer glass that is also self-healable at ambient temperatures, a combination of properties once thought to be mutually exclusive. wikipedia.org The dense network of hydrogen bonds among the thiourea groups is responsible for these characteristics. wikipedia.org This opens the possibility of using this compound as a monomer or cross-linker in the development of new functional polymers.

Organocatalysis: Thiourea-based organocatalysts are effective in a variety of chemical transformations, often operating through supramolecular activation via hydrogen bonding. researchgate.net The combination of a thiourea and a tertiary amine within a catalyst has been shown to be highly effective for the ring-opening polymerization of lactide. researchgate.net This suggests a potential application for this compound derivatives in the field of catalysis.

Contribution to Chemical Biology and Pre-Clinical Drug Discovery Initiatives

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. This compound and its future analogues can serve as valuable tools in this field, contributing to pre-clinical drug discovery.

Probe Development: By identifying a specific biological target for an analogue of this compound, the compound can be used as a chemical probe to investigate the function of that target in cellular pathways. Thiourea derivatives have been used as fluorescent chemosensors for detecting metal ions, highlighting their utility as molecular probes. nih.gov

Target Validation: Once a potent and selective inhibitor is developed, it can be used in cell-based and animal models to validate its target's role in a disease. For example, demonstrating that inhibition of a specific enzyme with a thiourea derivative leads to cancer cell death can validate that enzyme as a therapeutic target. biointerfaceresearch.com

Lead Compound for Drug Discovery: The process of identifying an active "hit" compound and optimizing it into a "lead" is central to drug discovery. numberanalytics.com Through the iterative process of design, synthesis, and biological evaluation described in the sections above, this compound could serve as the starting point for a pre-clinical drug discovery program. The journey from an initial fragment hit to a potent inhibitor with over 100-fold improved potency has been demonstrated for thiourea-based compounds, underscoring the potential of this chemical class. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-(2-methoxyphenyl)thiourea?

  • Methodology : The compound is typically synthesized by reacting benzyl isothiocyanate with 2-methoxyaniline in a polar solvent (e.g., ethanol or methanol) under reflux for 4–6 hours. Purification involves recrystallization or column chromatography to achieve >98% purity .
  • Critical Parameters : Temperature control (70–80°C) and stoichiometric equivalence of reactants are essential to avoid side products like disubstituted thioureas.

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • FTIR/Raman : Identify thiourea C=S stretching (1,200–1,250 cm⁻¹) and N-H vibrations (3,300–3,400 cm⁻¹) .
  • NMR : 1^1H NMR signals for the benzyl group (δ 4.5–5.0 ppm) and methoxy protons (δ 3.7–3.9 ppm) confirm substitution patterns .
  • LC-MS : Molecular ion peak at m/z 270.39 (C₁₆H₁₈N₂S) validates molecular weight .

Q. What biological activities are associated with this compound?

  • Key Findings :

  • Antimicrobial : Inhibits Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer : Demonstrates cytotoxicity against U-87 glioblastoma cells (IC₅₀ ~25 µM) through caspase-3 activation .
    • Limitations : Activity varies with substituent positions; 2-methoxy groups enhance solubility but may reduce potency compared to 4-methoxy analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the design of thiourea derivatives?

  • Approach :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict molecular geometry, vibrational modes, and HOMO-LUMO gaps (e.g., HOMO: -6.2 eV, LUMO: -1.8 eV) .
  • TD-DFT : Simulates UV-Vis spectra (λ_max ~280 nm) to correlate with experimental data .
    • Applications : Predicts reactive sites for metal coordination (thiocarbonyl sulfur) and guides structural modifications to enhance bioactivity .

Q. How do crystallographic studies inform structural analysis?

  • Insights :

  • Hydrogen Bonding : Intramolecular N-H···O interactions stabilize the thione tautomer, confirmed by X-ray diffraction (bond length: 1.68 Å) .
  • Packing Motifs : π-π stacking between benzyl and methoxyphenyl groups (3.5–4.0 Å spacing) influences solid-state stability .
    • Tools : SHELX software refines crystal structures (R-factor < 0.05) .

Q. How can researchers resolve contradictions in biological activity data?

  • Case Example : Discrepancies in antimicrobial efficacy between studies may arise from:

  • Substituent Effects : 2-Methoxy vs. 4-methoxy analogs differ in steric hindrance and electron donation .
  • Assay Conditions : Variances in bacterial strain susceptibility (e.g., MIC ranges from 8–64 µg/mL) .
    • Resolution : Use standardized protocols (CLSI guidelines) and validate results with orthogonal assays (e.g., time-kill kinetics) .

Q. What strategies improve yield in multi-step syntheses of thiourea derivatives?

  • Optimization :

  • Catalysis : Cs₂CO₃ enhances S-arylation efficiency in Ullmann-type reactions (yield: 85–90%) .
  • Flow Chemistry : Continuous reactors reduce reaction times (≤2 hours) and improve scalability .
    • Challenges : Byproduct formation (e.g., urea derivatives) requires rigorous HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.